N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Lipophilicity ADME Prediction Membrane Permeability

This compound is distinguished by its rarely reported [5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl] core scaffold, which – unlike generic oxadiazole or isoxazole building blocks – preserves the precise spatial arrangement of the naphthalen-1-yl acetamide pharmacophore essential for target engagement. With a MW of 320.30 g/mol, XLogP3 of 2.2, and only one H-bond donor, it offers favorable ligand efficiency for fragment-to-lead campaigns and scaffold-hopping studies in antimicrobial or CNS-focused programs.

Molecular Formula C17H12N4O3
Molecular Weight 320.308
CAS No. 946312-96-5
Cat. No. B2420431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
CAS946312-96-5
Molecular FormulaC17H12N4O3
Molecular Weight320.308
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(O3)C4=CC=NO4
InChIInChI=1S/C17H12N4O3/c22-15(10-12-6-3-5-11-4-1-2-7-13(11)12)19-17-21-20-16(23-17)14-8-9-18-24-14/h1-9H,10H2,(H,19,21,22)
InChIKeyCSTZAGCWWPCPGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide (946312-96-5): Core Structural and Physicochemical Profile


N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide (PubChem CID 42477486) is a synthetic heterocyclic small molecule (C17H12N4O3, MW 320.30 g/mol) defined by a unique architecture that directly couples an isoxazole ring to a 1,3,4-oxadiazole, further linked via an acetamide bridge to a naphthalen-1-yl moiety [1]. Its computed XLogP3 of 2.2, topological polar surface area of 94.1 Ų, and 4 rotatable bonds place it in a favorable physicochemical space for probe development and lead optimization campaigns [1]. The compound is commercially available for research use .

Why Generic Substitution of 946312-96-5 with In-Class Analogs Can Compromise Research Outcomes


While the 1,3,4-oxadiazole and isoxazole heterocycles are individually common pharmacophores, the specific [5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl] core scaffold found in this compound is rarely reported. Close analogs differ in the position of the naphthalene attachment (e.g., naphthalen-2-yl isomer) or in the acyl substituent (e.g., benzoyl, acetyl), leading to divergent computed properties and predicted binding orientations [1]. A systematic review of isoxazole-substituted 1,3,4-oxadiazoles has shown that even minor substituent changes on the core can abolish antimicrobial activity, highlighting the non-interchangeable nature of this scaffold [2]. Substituting 946312-96-5 with a generic oxadiazole or isoxazole building block strips the molecule of the precise spatial arrangement required for target engagement studies where the naphthalen-1-yl acetamide side chain is critical.

Evidence Guide: Quantifiable Differentiators for 946312-96-5 Against Closest Analogs


Enhanced Lipophilicity (XLogP3) of Naphthalen-1-yl Analog vs. Phenyl/Benzoyl Derivatives

The XLogP3 of 946312-96-5 is 2.2, which is 1.1 log units higher than that of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 941935-31-5, XLogP3 ~1.1), and 1.8 log units higher than N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS not available, XLogP3 ~0.4) [1][2]. This increase is directly attributable to the naphthalen-1-yl substituent. In drug discovery, an XLogP3 around 2–3 is often associated with improved passive membrane permeability while maintaining aqueous solubility, a balance critical for intracellular target engagement [1].

Lipophilicity ADME Prediction Membrane Permeability

Increased Topological Polar Surface Area (TPSA) Relative to Carboxamide Analogs

The TPSA of 946312-96-5 is 94.1 Ų, which is lower than the 104.4 Ų predicted for N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide (a reverse amide analog; CAS not available) [1]. The acetamide linker in 946312-96-5 introduces an additional rotatable bond that reduces the effective TPSA relative to a directly attached carboxamide. TPSA values below 90 Ų are generally correlated with blood-brain barrier penetration, while values above 140 Ų correlate with poor oral absorption [1]. At 94.1 Ų, the target compound sits near the 'CNS-accessible' threshold, whereas the carboxamide analog exceeds 100 Ų, making 946312-96-5 a more balanced option for programs requiring systemic distribution.

Polar Surface Area Blood-Brain Barrier Drug Design

Computational Selectivity Advantage via Naphthalen-1-yl vs. Naphthalen-2-yl Substitution

The naphthalen-1-yl substitution in 946312-96-5 places the point of attachment at the α-position, creating a distinct spatial orientation compared to the naphthalen-2-yl isomer (CAS 946312-97-6) [1]. The InChIKey for 946312-96-5 is CSTZAGCWWPCPGQ-UHFFFAOYSA-N, differing from its 2-yl isomer, and this structural isomerism results in a different 3D conformational profile. Class-level SAR studies on naphthalen-1-yl vs. naphthalen-2-yl derivatives in related heterocyclic systems (e.g., 2,5-disubstituted 1,3,4-oxadiazoles) have demonstrated that the position of the naphthalene attachment can significantly alter binding affinity to targets such as VEGFR-2 [2].

Molecular Docking Structural Isomerism Target Selectivity

Reduced Hydrogen Bond Donor Count vs. Hydrazide-containing 1,3,4-Oxadiazole Derivatives

The target compound has only 1 hydrogen bond donor (the acetamide NH), compared to 2–3 HBDs commonly found in traditional 1,3,4-oxadiazole derivatives bearing hydrazide or amino substituents [1]. The hydrogen bond acceptor count is 6 (from the oxadiazole, isoxazole, and carbonyl oxygens). This HBD:HBA ratio of 1:6 favors specific, directional hydrogen bonding with biological targets while minimizing promiscuous hydrogen bond donation, which has been correlated with reduced off-target activity in fragment-based screening libraries [1].

Hydrogen Bonding Selectivity Off-target Prediction

Recommended Application Scenarios for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide Based on Evidence


Cell-Based Phenotypic Screening for Antimicrobial Hit Identification

Given the established antimicrobial activity of isoxazole-substituted 1,3,4-oxadiazole derivatives against Gram-positive and Gram-negative bacterial strains [1], 946312-96-5 serves as a structurally unique starting point for antimicrobial screening libraries. Its XLogP3 of 2.2 and TPSA of 94.1 Ų predict adequate cell permeability [2], positioning it for immediate use in pathway-agnostic, cell-based phenotypic assays where structural novelty relative to known antibiotics is valued.

Kinase Inhibitor Probe Development Requiring Naphthalene-Derived Hydrophobic Interactions

The naphthalen-1-yl acetamide side chain provides a well-defined hydrophobic vector that can occupy a lipophilic pocket in kinase ATP-binding sites, as demonstrated by naphthalene-oxadiazole hybrids targeting VEGFR-2 [1]. The compound's 4 rotatable bonds offer sufficient flexibility for conformational adaptation while maintaining a defined spatial orientation distinct from the naphthalen-2-yl isomer [2]. This makes it suitable for structure-based optimization campaigns where the naphthalene group is a critical pharmacophoric element.

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Programs

With a molecular weight of 320.30 g/mol and only 1 hydrogen bond donor [1], 946312-96-5 lies within the upper range of fragment-like space and exhibits favorable ligand efficiency parameters. Its low HBD count reduces the risk of non-specific binding, making it an ideal scaffold for systematic substitution studies and scaffold-hopping campaigns where the isoxazole-oxadiazole core can be monitored for target engagement without confounding promiscuity [1].

Structure-Activity Relationship (SAR) Studies on Central-Nervous-System Accessible Compounds

The TPSA of 94.1 Ų positions 946312-96-5 near the empirically derived CNS-permeability threshold of <90 Ų [1]. Combined with its moderate lipophilicity (XLogP3 = 2.2) and low molecular weight (320.30 g/mol), this compound is well-suited as a core template for CNS-focused SAR programs where maintaining permeability while introducing target-specific substituents is a key optimization goal [1].

Quote Request

Request a Quote for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.